molecular formula C21H14Cl2N4O2 B2928722 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921818-07-7

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Cat. No.: B2928722
CAS No.: 921818-07-7
M. Wt: 425.27
InChI Key: LCJWPECXMOUHBI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Mechanism of Action

Target of Action

The compound belongs to a class of heterocyclic compounds known for their broad range of chemical and biological properties . These compounds have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The compound’s structure, which includes a pyrido[2,3-d]pyrimidin-5-one moiety, may play a crucial role in its interaction with its targets .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of biological activities. The specific pathways affected would depend on the compound’s targets. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .

Pharmacokinetics

The compound’s solubility and charge could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the compound’s potential biological activities, it could have various effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, the presence of other molecules, and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde, under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the pyrido[2,3-d]pyrimidine core using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)acetamide
  • 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)propionamide

Uniqueness

The uniqueness of 2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide lies in its specific structural features, such as the presence of the pyrido[2,3-d]pyrimidine core and the dichloro substitution pattern. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-dichloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJWPECXMOUHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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